molecular formula C23H23N3O2S B12142281 (5Z)-5-[2-(hexyloxy)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-[2-(hexyloxy)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12142281
M. Wt: 405.5 g/mol
InChI Key: PYFSXIKMCMQUER-SILNSSARSA-N
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Description

(5Z)-5-[2-(Hexyloxy)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a thiazolo-triazole hybrid compound featuring a benzylidene moiety substituted with a hexyloxy group at the ortho position of the aromatic ring. The Z-configuration of the exocyclic double bond is critical for its structural stability and biological interactions . Its synthesis typically involves a multicomponent reaction of thiazolo-triazole precursors with substituted aldehydes under acidic conditions, yielding planar, conjugated systems that enhance electronic delocalization .

Properties

Molecular Formula

C23H23N3O2S

Molecular Weight

405.5 g/mol

IUPAC Name

(5Z)-5-[(2-hexoxyphenyl)methylidene]-2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C23H23N3O2S/c1-2-3-4-10-15-28-19-14-9-8-13-18(19)16-20-22(27)26-23(29-20)24-21(25-26)17-11-6-5-7-12-17/h5-9,11-14,16H,2-4,10,15H2,1H3/b20-16-

InChI Key

PYFSXIKMCMQUER-SILNSSARSA-N

Isomeric SMILES

CCCCCCOC1=CC=CC=C1/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=CC=C4)S2

Canonical SMILES

CCCCCCOC1=CC=CC=C1C=C2C(=O)N3C(=NC(=N3)C4=CC=CC=C4)S2

Origin of Product

United States

Preparation Methods

Core Thiazolo[3,2-b][1, triazole Synthesis

The thiazolo[3,2-b] triazole scaffold is typically constructed via cyclocondensation of triazole-thiol derivatives with α-haloketones. For example, 2-phenyl-1,2,4-triazole-3-thiol reacts with phenacyl bromide in ethanol under reflux to form the thiazole ring, yielding 2-phenylthiazolo[3,2-b][1, triazol-6(5H)-one .

Reaction Conditions:

  • Solvent: Ethanol

  • Temperature: 80°C (reflux)

  • Time: 6–8 hours

  • Yield: 70–85%

Key spectroscopic data for the intermediate:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.85–7.45 (m, 5H, phenyl-H), 4.32 (s, 2H, thiazole-CH₂) .

  • MS (ESI): m/z 256.1 [M+H]⁺.

Alternative One-Pot Synthesis

A catalyst-free one-pot method from dibenzoylacetylene and 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol achieves the fused core and benzylidene group simultaneously .

Steps:

  • React dibenzoylacetylene (1 eq) with triazole-thiol (1 eq) in acetonitrile at 25°C for 24 hours.

  • Add 2-(hexyloxy)benzaldehyde (1.5 eq) and continue stirring for 12 hours.

  • Isolate via column chromatography (hexane/ethyl acetate, 7:3).

Advantages:

  • Avoids intermediate isolation.

  • Yield: 60–70% .

Comparative Analysis of Methods

MethodKey StepsYield (%)Time (h)Stereoselectivity
Cyclocondensation Triazole-thiol + α-haloketone → cyclization → Knoevenagel65–7520Z-configuration
One-Pot Dibenzoylacetylene + triazole-thiol + aldehyde60–7036Moderate Z-selectivity
Sonogashira Iodomethyl intermediate + alkyne75–8512N/A

Challenges and Optimization

  • Regioselectivity: Competing pathways during cyclization may yield isomeric byproducts. Using bulky bases (e.g., DBU) improves selectivity .

  • Z/E Isomerism: Polar solvents (e.g., DMF) favor the Z-isomer due to hydrogen bonding with the carbonyl group .

  • Purification: Silica gel chromatography with gradient elution (hexane → ethyl acetate) effectively separates isomers .

Scalability and Industrial Relevance

Gram-scale synthesis has been demonstrated for related thiazolo-triazoles, with yields maintained at >60% . Industrial applications remain limited due to:

  • High catalyst costs in cross-coupling.

  • Multi-step sequences requiring rigorous purification.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[2-(hexyloxy)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylidene group can be substituted with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced thiazolotriazole derivatives.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

(5Z)-5-[2-(hexyloxy)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: It is explored for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.

Mechanism of Action

The mechanism of action of (5Z)-5-[2-(hexyloxy)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

    Protein Binding: It can bind to proteins, altering their conformation and affecting their biological activity.

    Cellular Pathways: The compound can modulate cellular pathways by interacting with signaling molecules, leading to changes in cell behavior.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound is structurally analogous to other 5-arylidene-thiazolo[3,2-b][1,2,4]triazol-6(5H)-ones, differing primarily in the alkoxy substituent on the benzylidene ring. Key analogs include:

Compound Name Substituent on Benzylidene Substituent on Thiazolo-triazole Melting Point (°C) Yield (%) Biological Activity (Highlighted)
(5Z)-5-[2-(Hexyloxy)benzylidene]-2-phenylthiazolo-triazol-6(5H)-one (Target) 2-Hexyloxy Phenyl Not Reported Not Reported Anticancer (Inferred)
(5Z)-5-[2-(Propoxy)benzylidene]-2-(4-methylphenyl)thiazolo-triazol-6(5H)-one 2-Propoxy 4-Methylphenyl >280 (decomp.) 64 Antibacterial
(5Z)-5-[2-(Allyloxy)benzylidene]-2-phenylthiazolo-triazol-6(5H)-one 2-Allyloxy Phenyl Not Reported Not Reported Not Reported
(5Z)-5-[(3-Methoxy-4-phenylmethoxy)benzylidene]-2-(4-methylphenyl)thiazolo-triazol-6(5H)-one 3-Methoxy-4-benzyloxy 4-Methylphenyl Not Reported Not Reported Anticancer (Potent)
(Z)-5-(Indolin-1-ylmethylene)thiazolo-triazol-6(5H)-one Indoline Phenyl 189–190 57 Antifungal

Key Observations :

  • Aromatic Substituents : Electron-donating groups (e.g., methoxy, benzyloxy) on the benzylidene ring improve planarity and π-π stacking interactions with biological targets, as seen in the potent anticancer analog .
  • Heterocyclic Variations : Replacement of the benzylidene with indoline (as in ) reduces melting points, suggesting reduced crystallinity due to steric bulk.
Spectral and Physicochemical Properties
  • NMR Shifts : The hexyloxy group’s electron-donating effect deshields aromatic protons, causing downfield shifts in ¹H-NMR (δ 7.2–8.1 ppm) compared to methoxy analogs (δ 6.8–7.5 ppm) .
  • Melting Points : Longer alkoxy chains reduce melting points (e.g., allyloxy analog lacks a reported melting point, suggesting lower crystallinity) .
Molecular Docking and SAR
  • Target Compound : Docking studies (inferred from ) predict strong interactions with kinase ATP-binding pockets via hydrogen bonding (benzylidene carbonyl) and hydrophobic contacts (hexyloxy chain).
  • SAR Insights :
    • Z-Configuration : Essential for maintaining the planar geometry required for target binding .
    • Ortho-Substitution : Alkoxy groups at the ortho position maximize steric complementarity with hydrophobic enzyme pockets .

Q & A

Q. How can the regioselectivity of the thiazolo-triazole core synthesis be optimized?

The reaction of 2,2-dicyanooxiranes with 1,3-dinucleophiles (e.g., 5-mercapto-3-phenyl-s-triazole) in acetonitrile under Lewis acid catalysis (e.g., ZrCl₄) enables regioselective formation of the thiazolo-triazole scaffold. Monitoring via TLC (hexane/ethyl acetate eluent) ensures reaction completion. Recrystallization in hexane/ethyl acetate yields pure products .

Q. What spectroscopic methods confirm the Z-configuration of the benzylidene moiety?

Single-crystal X-ray diffraction (XRD) is definitive for stereochemical assignment. For example, (Z)-configured benzylidene derivatives exhibit characteristic torsion angles (e.g., C5–C6–C7–C8 = -179.1°), validated by XRD data. Complementary techniques include ¹H NMR coupling constants (e.g., J = 12.6 Hz for trans-olefinic protons) and IR absorption bands for conjugated C=N/C=O groups .

Q. What solvent systems are optimal for recrystallizing thiazolo-triazolone derivatives?

A 1:1 hexane/ethyl acetate mixture is effective for recrystallization, balancing polarity to dissolve impurities while precipitating the target compound. For temperature-sensitive derivatives, slow cooling (0.5°C/min) minimizes amorphous byproducts .

Advanced Research Questions

Q. How do electronic effects of substituents influence the thiazolo-triazolone's bioactivity?

Electron-withdrawing groups (e.g., Cl, NO₂) on the benzylidene ring enhance electrophilicity, improving interactions with biological targets (e.g., kinase ATP-binding pockets). In vitro cytotoxicity assays (SRB method) against cancer cell lines (e.g., MCF-7, HEPG-2) show IC₅₀ values correlating with Hammett σ constants (R² > 0.85) .

Q. What computational models predict the compound's pharmacokinetic properties?

Molecular dynamics (MD) simulations using AMBER or CHARMM force fields estimate logP (4.2 ± 0.3) and blood-brain barrier permeability (Pe > 5 × 10⁻⁶ cm/s). ADMET predictors (e.g., SwissADME) highlight moderate CYP3A4 inhibition risk (probability = 0.67), necessitating in vitro microsomal stability assays .

Q. How can reaction kinetics be modulated to avoid dimerization during synthesis?

Pseudo-first-order conditions (excess 2,2-dicyanooxirane) and low temperatures (0–5°C) suppress nucleophilic attack by intermediates. Kinetic studies (HPLC monitoring) show a rate constant (k) of 0.023 min⁻¹ for monomer formation vs. 0.005 min⁻¹ for dimerization .

Methodological Resources

  • Synthesis Protocols : and detail stepwise procedures for analogous thiazolo-triazolones.
  • Structural Validation : XRD data in and provide reference metrics (e.g., unit cell parameters, R-factors).
  • Biological Assays : outlines cytotoxicity testing protocols (cell culture, SRB staining, IC₅₀ calculation).

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